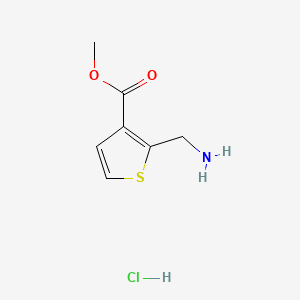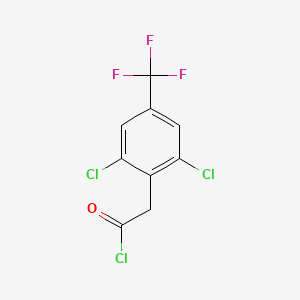
2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride is an organic compound with the molecular formula C9H4Cl2F3O. It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4 position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive acyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride typically involves the chlorination of 2,6-dichloro-4-(trifluoromethyl)phenylacetic acid. The reaction is carried out using thionyl chloride or oxalyl chloride as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Starting Material: 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid.
Chlorinating Agent: Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
Reaction Conditions: Reflux in an inert atmosphere (e.g., nitrogen or argon) for several hours.
Product Isolation: The reaction mixture is then cooled, and the excess chlorinating agent is removed under reduced pressure to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-Scale Reactors: Use of large-scale reactors with efficient stirring and temperature control.
Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and product yield.
Purification: The crude product is purified using distillation or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under mild to moderate conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction of the acyl chloride group.
Scientific Research Applications
2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride is widely used in scientific research due to its versatility. Some of its applications include:
Pharmaceutical Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.
Agrochemical Production: Employed in the synthesis of herbicides and insecticides.
Material Science: Utilized in the preparation of specialty polymers and advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic transformations and biological interactions.
Molecular Targets and Pathways
Nucleophilic Sites: Reacts with nucleophilic sites on biomolecules such as proteins and nucleic acids.
Pathways: Involved in acylation reactions that modify the structure and function of target molecules.
Comparison with Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)phenylacetyl chloride can be compared with other similar compounds, such as:
2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine: Similar in structure but contains a hydrazine group instead of an acyl chloride group.
2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid: The parent acid from which the acyl chloride is derived.
2,6-Dichloro-4-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of an acyl chloride group.
Uniqueness
The uniqueness of this compound lies in its high reactivity as an acylating agent, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
2-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3F3O/c10-6-1-4(9(13,14)15)2-7(11)5(6)3-8(12)16/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUMNYVHFWKBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC(=O)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
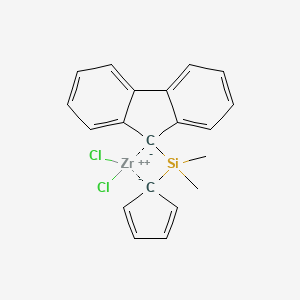
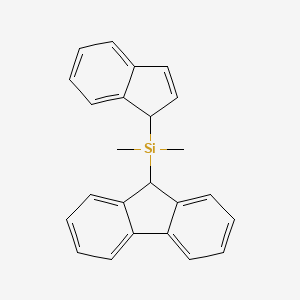
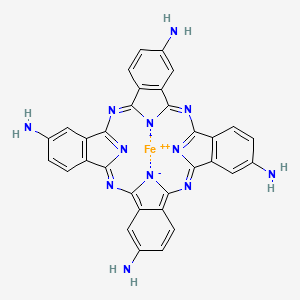
![{[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene](/img/structure/B6289357.png)

![N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline](/img/structure/B6289363.png)
![4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde](/img/structure/B6289393.png)
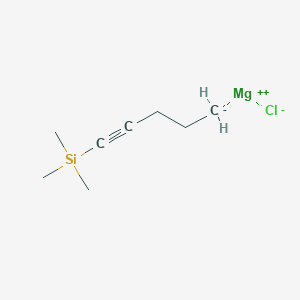
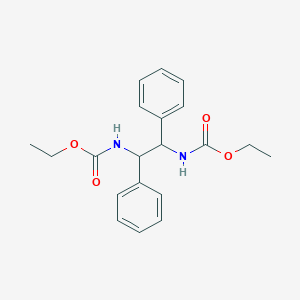
![8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6289418.png)
![Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6289425.png)
![Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate](/img/structure/B6289429.png)
